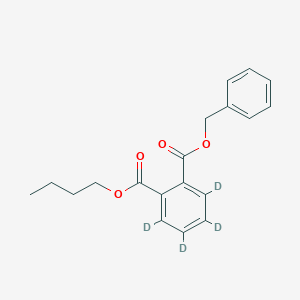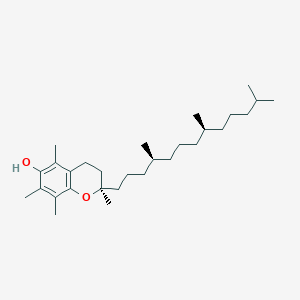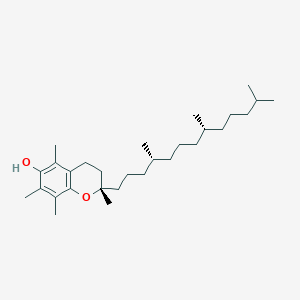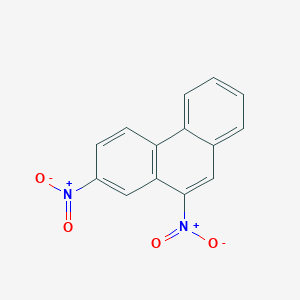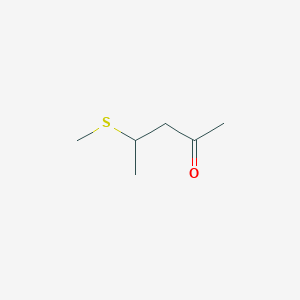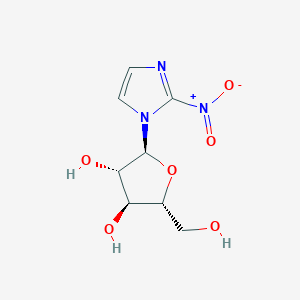
Azomycin arabinoside
Overview
Description
Azomycin arabinoside (AzoAra) is a unique compound that has been studied for its potential to be used in a variety of scientific applications. It is an antimicrobial agent and a synthetic analog of the naturally occurring antibiotic azithromycin. AzoAra is a derivative of the naturally occurring sugar arabinose and is composed of two molecules of azithromycin bound to a sugar backbone. AzoAra has been studied for its potential to be used in a variety of scientific applications, such as in antimicrobial agents, in drug delivery systems, and in cell culture systems.
Scientific Research Applications
Radiosensitization in Cancer Treatment
Azomycin arabinoside, especially its fluorinated derivatives like [(18)F]FAZA, shows potential as a radiosensitizer in cancer treatment. [(18)F]FAZA is a 2-nitroimidazole-based PET tracer extensively used in cancer clinics for diagnosing tumor hypoxia. Its hypoxia-specific uptake and rapid blood clearance contribute to high image contrast. However, its cellular uptake is limited to diffusion, not active transport, unlike other radiopharmaceuticals. New azomycin nucleosides, beta-2-FAZA and beta-3-FAZL, have been developed to enhance this aspect. These compounds share similar radiosensitization properties to FAZA, making them valuable in cancer treatment research (Kumar et al., 2009).
Hypoxia Imaging in Soft Tissue Sarcoma
In a clinical study focusing on soft-tissue sarcoma, 18F-azomycin arabinoside (FAZA-PET) was used to evaluate the implications of hypoxia. The study demonstrated a correlation between tumor hypoxia, as indicated by FAZA-PET, and adverse outcomes like radioresistance and higher recurrence rates. This highlights FAZA's role in providing critical information for therapy planning and prognosis in soft-tissue sarcoma treatment (Lewin et al., 2014).
Probing the Azabicycle Moiety of Azinomycins
Research into the azinomycins, potent antitumor agents with an aziridino[1,2-a]pyrrolidine core, involves azomycin derivatives. A study explored the formation of N-acetylglutamine semialdehyde by enzymes in the azinomycin biosynthetic gene cluster, revealing azomycin as a key intermediate in this complex biosynthesis. This work is crucial for understanding and potentially harnessing the antitumor properties of azinomycins (Nepal et al., 2015).
Mechanism of Action
Target of Action
Azomycin arabinoside primarily targets tumor hypoxia . Hypoxia, or low oxygen levels, is a common characteristic of many solid tumors and is associated with poor prognosis and resistance to therapy .
Mode of Action
This compound interacts with its targets by binding to hypoxic regions of the tumor . This interaction allows the compound to be selectively taken up by hypoxic cells, making it a potential candidate for hypoxia imaging .
Biochemical Pathways
For instance, it may affect the glyoxalase system and the ascorbate-glutathione pathway, which play crucial roles in maintaining cellular homeostasis and detoxifying reactive oxygen species .
Pharmacokinetics
It is known that the compound exhibits rapid distribution throughout the body and is excreted via both the hepatobiliary and renal routes . These properties can impact the compound’s bioavailability and its overall effectiveness as a therapeutic agent.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its interaction with hypoxic cells. The compound’s ability to bind to these cells can lead to changes in cellular processes, potentially influencing the growth and survival of the tumor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the level of hypoxia in the tumor environment can affect the compound’s uptake by cells . Additionally, factors such as pH and temperature could potentially influence the stability and activity of the compound.
Safety and Hazards
Azomycin arabinoside should be used only to treat or prevent infections that are proven or strongly suspected to be caused by susceptible bacteria . It can cause serious eye irritation, skin sensitization, genetic defects, and damage to the unborn child . Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing should be used when handling this chemical .
Biochemical Analysis
Biochemical Properties
Azomycin arabinoside plays a crucial role in biochemical reactions, particularly in the context of hypoxic tumor environments. It interacts with several enzymes and proteins, including glucose transporter 1 (GLUT1) and various nitroreductases. The interaction with GLUT1 facilitates the uptake of this compound into cells, where it undergoes bioreduction by nitroreductases. This reduction process converts this compound into reactive intermediates that can form covalent bonds with cellular macromolecules, leading to cytotoxic effects .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In hypoxic tumor cells, it enhances the cytotoxic effects of radiation therapy by selectively targeting hypoxic regions. This compound influences cell function by disrupting DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by inducing oxidative stress and DNA damage .
Molecular Mechanism
The molecular mechanism of this compound involves its bioreduction by cellular nitroreductases, resulting in the formation of reactive intermediates. These intermediates can bind to DNA and proteins, causing cross-linking and strand breaks. This binding interaction inhibits DNA replication and transcription, leading to cell death. Furthermore, this compound can activate various stress response pathways, including the p53 pathway, which plays a critical role in regulating cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can undergo degradation in the presence of certain enzymes and reactive oxygen species. Long-term studies have shown that this compound can induce sustained cytotoxic effects in hypoxic tumor cells, with minimal impact on normoxic cells. This selective toxicity makes it a promising candidate for targeted cancer therapy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively targets hypoxic tumor cells. At higher doses, this compound can cause adverse effects, including hematopoietic toxicity and damage to normal tissues. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its bioreduction and subsequent interactions with cellular macromolecules. The compound is metabolized by nitroreductases, which convert it into reactive intermediates. These intermediates can further interact with enzymes involved in DNA repair and replication, leading to the inhibition of these processes. Additionally, this compound can affect metabolic flux and metabolite levels by inducing oxidative stress and disrupting cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. GLUT1 plays a crucial role in the uptake of this compound into cells, particularly in hypoxic tumor cells. Once inside the cell, the compound can accumulate in the cytoplasm and nucleus, where it exerts its cytotoxic effects. The distribution of this compound is influenced by its interactions with cellular macromolecules and its ability to penetrate cell membranes .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound primarily localizes to the cytoplasm and nucleus, where it interacts with DNA and proteins. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments. The subcellular localization of this compound is critical for its ability to induce DNA damage and disrupt cellular processes .
properties
IUPAC Name |
(2R,3S,4S,5S)-2-(hydroxymethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O6/c12-3-4-5(13)6(14)7(17-4)10-2-1-9-8(10)11(15)16/h1-2,4-7,12-14H,3H2/t4-,5-,6+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPYEWPQCQPUJN-JWXFUTCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=N1)[N+](=O)[O-])[C@@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




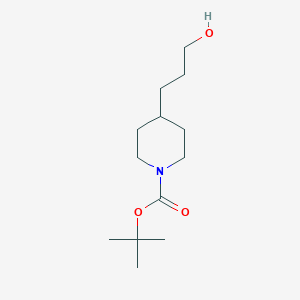
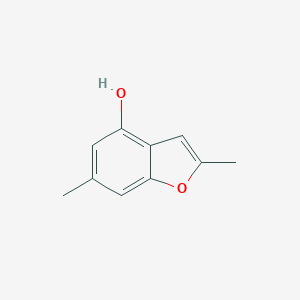
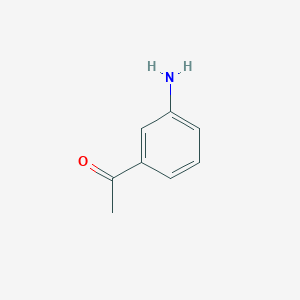
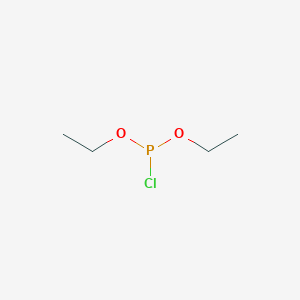
![(2R)-2,5,7,8-tetramethyl-2-[(4R,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B120562.png)
![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B120568.png)

